2,3,7,8-Tetramethoxydibenzofuran

Description

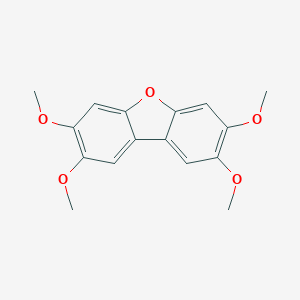

Structure

3D Structure

Properties

IUPAC Name |

2,3,7,8-tetramethoxydibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGYWIWIIDEXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506496 | |

| Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109881-52-9 | |

| Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Reactivity of 2,3,7,8 Tetramethoxydibenzofuran

Novel Synthetic Routes for 2,3,7,8-Tetramethoxydibenzofuran and its Analogues

The construction of the dibenzofuran (B1670420) core can be broadly approached via two primary retrosynthetic disconnections: intramolecular C-C bond formation of a diaryl ether precursor, or intramolecular C-O bond formation from a biphenyl (B1667301) precursor. researchgate.net The synthesis of a symmetrically substituted compound like this compound often relies on the coupling of appropriately substituted benzene (B151609) derivatives.

Achieving the specific 2,3,7,8-substitution pattern is a primary challenge of regioselectivity. While literature on the direct synthesis of this compound is scarce, methods developed for other isomers and analogues provide insight into potential strategies.

A notable synthesis of an analogous compound, 1,3,7,9-tetramethoxydibenzofuran , highlights the challenges. This synthesis began with the iodination of 1,3,5-trimethoxybenzene , followed by an Ullmann coupling to produce 2,2′,4,4′,6,6′-hexamethoxybiphenyl . The subsequent cyclization of this highly substituted biphenyl proved difficult, yielding the desired dibenzofuran in low yield after methylation. rsc.org

A hypothetical, yet chemically sound, regioselective route to this compound could commence from 1,2-dimethoxybenzene (veratrole). An initial step would involve the regioselective halogenation or metalation at the 4-position, followed by a coupling reaction (e.g., Ullmann or Suzuki) to form a 4,4'-linked biphenyl. Subsequent functionalization of the 3 and 3' positions to introduce hydroxyl groups would yield 4,4',5,5'-tetramethoxy-[1,1'-biphenyl]-2,2'-diol . The final and crucial step would be an intramolecular cyclization, typically via dehydration or oxidative coupling, to form the central furan (B31954) ring, thus affording this compound. The success of this route would heavily depend on the ability to control the regioselectivity at each step to prevent the formation of other isomers.

The formation of the dibenzofuran ring, especially from electron-rich precursors suitable for synthesizing methoxylated derivatives, is often facilitated by transition metal catalysts. Palladium and copper catalysts are the most extensively studied and utilized for this purpose. rsc.orgresearchgate.net

Palladium-catalyzed intramolecular C-H activation followed by C-O cyclization is a powerful modern method. researchgate.netfigshare.com For a precursor like a 2-hydroxy-2'-aryl-diaryl ether, a system using palladium acetate (B1210297) (Pd(OAc)₂) as the catalyst can be effective. The reaction often requires an oxidant, and conveniently, air can serve this purpose. researchgate.net The efficiency of these catalytic systems can be highly dependent on the electronic nature of the substrates and the specific ligands used.

Copper-catalyzed Ullmann-type reactions represent a more classical yet still relevant approach for forming the diaryl ether linkage or for the final cyclization step. jsynthchem.com Recent advancements have focused on using nano-sized metal catalysts, which offer a high surface-to-volume ratio, leading to enhanced reactivity and often allowing for milder, ligand-free reaction conditions. researchgate.net

Below is a table summarizing catalyst systems employed in the synthesis of dibenzofuran cores, which would be applicable to the synthesis of this compound analogues.

| Catalyst System | Reaction Type | Substrate Type | Key Features |

| Pd(OAc)₂ / Air | Intramolecular C-H Activation/C-O Cyclization | Phenols / Diaryl Ethers | Uses air as a green oxidant; tolerant of various functional groups. researchgate.netfigshare.com |

| Pd/C | Intramolecular Cyclization | o-Iododiaryl ethers | Reusable, heterogeneous catalyst operating under ligand-free conditions. nih.gov |

| CuI / Ligand | Cyclization of Diaryliodonium Salts | Cyclic Diaryliodonium Salts | Uses water as the oxygen source; proceeds via an oxygen-iodine exchange. acs.org |

| Pd(OAc)₂ / Pivalic Acid | Intramolecular Oxidative C-C Formation | Diaryl Ethers | Pivalic acid as solvent enhances reproducibility and yield. nih.gov |

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for sustainable chemical manufacturing. Key principles include maximizing atom economy, using safer solvents, improving energy efficiency, and employing renewable feedstocks.

One approach involves the use of heterogeneous catalysts, such as Pd/C, which can be easily recovered and reused, reducing waste and cost. nih.gov The use of air as the terminal oxidant in palladium-catalyzed reactions is another green feature, as it avoids the need for stoichiometric chemical oxidants that generate waste. researchgate.net Furthermore, developing synthetic routes from biomass-derived precursors is a significant goal. For instance, a route to dibenzofurans from cellulose-derived 1,2,4-benzenetriol has been proposed, which proceeds via oxidative coupling and dehydration under environmentally friendly conditions. nih.gov

Microwave-assisted synthesis has also emerged as a green technique, often leading to dramatically reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. rsc.org While a specific microwave-assisted synthesis for this compound has not been reported, this technology holds promise for optimizing the cyclization and coupling steps in its synthesis.

Mechanistic Studies of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and improving yields. The formation of the dibenzofuran skeleton has been the subject of both experimental and computational investigation.

The formation of dibenzofurans via palladium catalysis from phenol (B47542) derivatives is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. researchgate.net For the cyclization of a 2-arylphenol, the proposed mechanism involves:

C-H Activation: The phenol's hydroxyl group directs the palladium catalyst to activate a C-H bond on the adjacent aryl ring, forming a six-membered oxo-palladacycle intermediate.

Reductive Elimination: This intermediate then undergoes C-O reductive elimination, forming the central furan ring and releasing the dibenzofuran product.

Catalyst Regeneration: The resulting Pd(0) species is re-oxidized to the active Pd(II) state by an oxidant (such as air), allowing the catalytic cycle to continue.

An alternative pathway involves the cyclization of a diaryl ether. nih.gov In this case, an intramolecular palladium(II)-catalyzed oxidative C-C bond formation occurs to forge the final ring. Isotope labeling studies using H₂¹⁸O have confirmed that in certain copper-catalyzed reactions starting from cyclic diaryliodonium salts, the oxygen atom in the resulting dibenzofuran originates from water, not from the air, proceeding through an oxygen-iodine exchange mechanism. acs.org

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides deep insight into reaction barriers and the feasibility of proposed pathways. nih.gov For the palladium-catalyzed synthesis of dibenzofurans from phenols, mechanistic studies have indicated that the turnover-limiting step is the C-O reductive elimination from the palladacycle intermediate, rather than the initial C-H activation. researchgate.netfigshare.com This finding is significant as it directs optimization efforts toward facilitating this specific step, perhaps through ligand modification or changes in reaction conditions.

While specific transition state calculations for the formation of this compound are not present in the surveyed literature, studies on the formation of the unsubstituted dibenzofuran from precursors like anthracene (B1667546) have been performed. These computational studies help delineate reaction pathways and calculate the energy barriers for crucial elementary steps, confirming the favorability of certain routes over others. nih.gov For instance, the catalytic effect of water molecules in lowering activation barriers has been computationally demonstrated in some formation pathways. nih.gov Such analyses are invaluable for predicting reaction outcomes and designing more efficient synthetic routes.

Derivatization and Functionalization Chemistry of this compound

The derivatization and functionalization of the this compound scaffold are primarily governed by the electronic properties of the methoxy-substituted aromatic rings.

Electrophilic and Nucleophilic Aromatic Substitution on the Dibenzofuran Core

Electrophilic Aromatic Substitution:

The dibenzofuran nucleus of this compound is highly activated towards electrophilic aromatic substitution (EAS). The four methoxy (B1213986) groups, being strong electron-donating groups through resonance, significantly increase the electron density of the aromatic rings, making them highly nucleophilic. This enhanced nucleophilicity facilitates reactions with a variety of electrophiles.

The positions most susceptible to electrophilic attack are the carbons ortho and para to the methoxy groups. In this specific isomer, the available positions for substitution are at C1, C4, C6, and C9. Due to the directing effects of the methoxy groups, electrophiles are expected to preferentially substitute at these positions. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like molecular chlorine or bromine in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. This reaction is particularly useful for creating new carbon-carbon bonds.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R), though this reaction is often prone to polyalkylation and rearrangements.

The high activation by the four methoxy groups may lead to polysubstitution even under mild reaction conditions. Precise control of stoichiometry and reaction parameters would be crucial to achieve selective monosubstitution.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on the unsubstituted this compound core is generally unfavorable. SNAr reactions typically require the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex), which is not the case here. The electron-donating nature of the methoxy groups further disfavors this type of reaction by increasing the electron density of the aromatic rings.

However, if the dibenzofuran core were to be substituted with a good leaving group (e.g., a halogen) at one of the activated positions, nucleophilic substitution might become possible under specific, often harsh, reaction conditions. The success of such a reaction would still be challenging due to the electron-rich nature of the substrate.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations:

The electron-rich nature of this compound makes it susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the aromatic rings or the ether linkage. The methoxy groups themselves can also be susceptible to oxidative demethylation, yielding hydroxylated dibenzofurans.

Potential oxidative reactions include:

Oxidative Cleavage: Treatment with strong oxidants like potassium permanganate (B83412) or ozone could lead to the breakdown of the aromatic system, ultimately forming carboxylic acids or other smaller oxygenated fragments.

Oxidative Demethylation: Certain reagents or enzymatic systems can selectively remove the methyl groups from the methoxy substituents, converting them to hydroxyl groups. This transformation would significantly alter the electronic properties and solubility of the molecule.

Reductive Transformations:

The aromatic rings of dibenzofuran are generally resistant to reduction under standard catalytic hydrogenation conditions (e.g., H₂/Pd, Pt, or Ni). More forcing conditions, such as high pressure and temperature, or the use of more powerful reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction), might be necessary to achieve partial or complete saturation of the aromatic system. The ether linkage is generally stable to most reducing agents.

Chemical Stability and Degradation Pathways of this compound

The stability of this compound is influenced by environmental factors such as light and heat.

Photochemical Degradation Mechanisms

Photodissociation: The energy from UV light can be sufficient to break chemical bonds. In the case of this compound, the C-O bonds of the methoxy groups or the C-O bond of the furan ring could be susceptible to cleavage, leading to the formation of radical species.

Photooxidation: In the presence of oxygen, the excited molecule can react to form various oxidized products. This can involve the formation of reactive oxygen species (ROS) that attack the aromatic ring or the methoxy groups.

The degradation products would likely include hydroxylated dibenzofurans (from demethylation), ring-opened products, and smaller phenolic or acidic compounds. The rate and extent of photochemical degradation would depend on factors such as the wavelength and intensity of the light, the presence of oxygen, and the solvent or matrix in which the compound is present.

Thermal Decomposition Profiles and Products

Information on the thermal decomposition of this compound is not specifically documented. However, based on the thermal behavior of other poly-methoxylated aromatic compounds and dibenzofurans, several decomposition pathways can be anticipated.

At elevated temperatures, the molecule is expected to undergo pyrolysis. The initial steps of thermal decomposition would likely involve the cleavage of the weakest bonds. In this molecule, the C-O bonds of the methoxy groups and the ether linkage of the dibenzofuran core are potential sites for initial bond scission.

Potential thermal degradation products could include:

Demethylation: Loss of methyl groups from the methoxy substituents to form hydroxylated dibenzofurans and methane.

Ring Opening: Cleavage of the dibenzofuran ring system, leading to the formation of various smaller aromatic and non-aromatic fragments.

Char Formation: At very high temperatures, extensive decomposition and polymerization can lead to the formation of a carbonaceous char.

The exact composition of the decomposition products would be highly dependent on the temperature, heating rate, and the presence or absence of oxygen.

Environmental Occurrence, Distribution, and Fate of 2,3,7,8 Tetramethoxydibenzofuran

Sources and Environmental Formation Pathways of 2,3,7,8-Tetramethoxydibenzofuran

The origins of this compound in the environment are not extensively documented, with available research suggesting both natural and potential, though less defined, anthropogenic sources.

Natural and Biogenic Production Mechanisms

While direct evidence for the natural production of this compound is limited, the existence of naturally occurring methoxylated aromatic compounds in various organisms suggests potential biogenic pathways. For instance, methoxylated polybrominated diphenyl ethers (MeO-PBDEs) are known to be produced by marine organisms, and these compounds can biomagnify in the food web. nih.gov This indicates that biological processes capable of methylating aromatic ring structures exist in nature.

The fundamental dibenzofuran (B1670420) structure is present in some natural products, and microorganisms are capable of metabolizing this core structure. nih.govrsc.org It is plausible that certain fungi or bacteria, through their metabolic activities on naturally occurring phenolic precursors, could synthesize methoxylated dibenzofurans. The synthesis of a related isomer, 1,3,7,9-tetramethoxydibenzofuran, has been achieved in the laboratory through the cyclization of a hexamethoxybiphenyl, a process that could potentially be mimicked by enzymatic systems in nature. rsc.org

Anthropogenic Emissions and Industrial By-products

There is a lack of direct evidence linking specific industrial processes to the emission of this compound. However, the formation of related halogenated compounds, such as polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDD/Fs), as unintentional by-products in a variety of thermal and chemical processes is well-established. nih.govnih.gov These processes include waste incineration and the manufacturing of certain chemicals. nih.gov

Given that the formation of PBDD/Fs can occur from the pyrolysis of polybrominated diphenyl ethers (PBDEs), it is conceivable that similar thermal degradation processes involving methoxy-containing aromatic compounds could lead to the formation of methoxylated dibenzofurans. nih.gov However, specific industrial sources for this compound have not been explicitly identified in the reviewed scientific literature.

Environmental Partitioning and Transport Dynamics of this compound

The movement and distribution of this compound in the environment are governed by its physicochemical properties, which influence its partitioning between air, water, soil, and sediment.

Air-Water-Soil-Sediment Exchange Processes

Specific experimental data on the partitioning coefficients for this compound are scarce. However, its behavior can be inferred from its structure and by comparison with related compounds. The presence of four methoxy (B1213986) groups suggests a degree of lipophilicity, which would lead to a tendency to adsorb to organic matter in soil and sediment.

Computational models can be used to predict partitioning coefficients such as the octanol-water partition coefficient (Log Kow), which is an indicator of a substance's lipophilicity. nih.gov For lipophilic compounds, a higher Log Kow value correlates with stronger binding to soil and sediment organic carbon. researchgate.net The transport of such compounds in the environment is often associated with the movement of particulate matter to which they are sorbed.

Predicted Partitioning Behavior of this compound and Related Compounds

| Compound | Predicted Log Kow | Predicted Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) | Environmental Implication |

|---|---|---|---|

| This compound | ~4.5 - 5.5 | ~4.0 - 5.0 | Likely to be strongly sorbed to soil and sediment organic matter, with limited mobility in water. |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 6.53 nih.gov | High | Very strong sorption to soil and sediment, persistent. |

| Dibenzofuran | ~4.12 | ~3.8 | Moderate sorption to soil and sediment. |

Note: Values for this compound are estimated based on its structure and data for analogous compounds. Actual experimental values may vary.

Bioaccumulation and Biomagnification in Aquatic and Terrestrial Food Webs

The potential for this compound to bioaccumulate and biomagnify is a key aspect of its environmental risk profile. Bioaccumulation is the uptake of a substance by an organism from the environment, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. youtube.com

While no direct studies on the bioaccumulation of this compound were found, research on analogous compounds provides insights. For example, naturally produced methoxylated polybrominated diphenyl ethers (MeO-PBDEs) have been shown to biomagnify in marine mammals. nih.gov This suggests that the presence of methoxy groups does not preclude the potential for biomagnification.

The lipophilicity of this compound, as suggested by its predicted Log Kow, indicates that it would likely accumulate in the fatty tissues of organisms. The extent of biomagnification would depend on the organism's ability to metabolize and excrete the compound. In a study on polychlorinated dibenzo-p-dioxins and dibenzofurans in waterfowl, specific isomers were found to biomagnify, with biomagnification factors (BMFs) being higher for lower chlorinated isomers. nih.gov This suggests that the specific structure of the molecule plays a significant role in its biomagnification potential.

Environmental Transformation and Biogeochemical Cycling of this compound

Once released into the environment, this compound is subject to various transformation processes that determine its persistence and fate. These include biodegradation, photodegradation, and metabolism by organisms.

The biodegradation of the core dibenzofuran structure has been studied in various bacteria. For instance, Sphingomonas sp. strain RW1 can degrade dibenzofuran and some of its chlorinated derivatives. researchgate.net The degradation is often initiated by an angular dioxygenase enzyme that attacks the aromatic ring. nih.gov It is plausible that similar enzymatic pathways could be involved in the breakdown of this compound, although the methoxy groups would likely influence the rate and specific metabolites formed. For example, studies on the biodegradation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) have shown that the presence of certain co-substrates, like vanillin, can influence the degradation rate. nih.gov

Photodegradation is another important transformation pathway for aromatic compounds in the environment. Studies on 2,3,7,8-tetrachlorodibenzofuran (TCDF) have shown that it can be degraded by UV light, with the rate of degradation being influenced by the presence of photocatalysts like titanium dioxide. nih.govmdpi.com It is expected that this compound would also be susceptible to photochemical degradation, particularly in the presence of sunlight. nih.govcapes.gov.br

Metabolism in higher organisms is also a key transformation process. In rainbow trout, for example, 2,3,7,8-TCDF is metabolized in the liver to hydroxylated and glucuronidated products, which are then excreted. nih.gov A similar metabolic pathway could be anticipated for this compound, where the methoxy groups might undergo O-demethylation followed by conjugation and excretion. The rate of metabolism would be a critical factor in determining the compound's bioaccumulation potential. nih.gov

Microbial Degradation and Biotransformation Pathways

There is no available scientific literature detailing the microbial degradation or biotransformation pathways specifically for this compound. While studies have been conducted on the microbial breakdown of the core dibenzofuran structure and its chlorinated analogs, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), this information cannot be directly extrapolated to the methoxy-substituted counterpart. The presence and position of the methoxy groups can significantly influence the molecule's susceptibility to microbial attack and the nature of the resulting metabolites. Research is needed to identify specific microorganisms and enzymatic systems capable of transforming this compound and to elucidate the metabolic routes involved.

Abiotic Degradation in Environmental Matrices (e.g., hydrolysis, photolysis)

Similarly, data on the abiotic degradation of this compound through processes such as hydrolysis and photolysis in various environmental matrices (soil, water, air) are absent from the public domain. The rates of these degradation processes are fundamental to determining the compound's environmental persistence. The chemical stability of the dibenzofuran ring system and the influence of the four methoxy substituents on its reactivity under different environmental conditions, such as pH and UV radiation exposure, have not been investigated.

Global and Regional Environmental Monitoring of this compound

Comprehensive environmental monitoring is essential for understanding the distribution and potential accumulation of chemical compounds in the environment. To date, no studies have reported the detection or quantification of this compound in any environmental compartment.

Arctic and Remote Area Contamination Surveys

Surveys of chemical contaminants in remote regions like the Arctic are crucial for assessing the long-range atmospheric transport potential of persistent organic pollutants. However, a review of available scientific literature and environmental databases reveals no targeted monitoring or detection of this compound in these pristine environments. Its potential for long-range transport and deposition in remote areas remains unknown.

Urban and Industrial Hotspot Characterization

Monitoring in urban and industrial areas can identify potential sources and high-concentration "hotspots" of chemical contamination. There is currently no published research that has included this compound in monitoring programs for urban air, industrial effluents, or contaminated soils. Consequently, there is no information on its potential release from industrial activities or its prevalence in populated areas.

Advanced Toxicological and Biological Investigations of 2,3,7,8 Tetramethoxydibenzofuran

Molecular Mechanisms of Action and Cellular Responses to 2,3,7,8-Tetramethoxydibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Downstream Signaling

No studies were found that have assessed the binding affinity of this compound to the Aryl Hydrocarbon Receptor (AhR) or investigated the subsequent downstream signaling pathways.

Modulation of Gene Expression and Proteomic Profiles

There is no available data on how this compound may alter gene expression or proteomic profiles in any cell type.

Induction of Oxidative Stress and Reactive Oxygen Species Generation

Research into the potential of this compound to induce oxidative stress and the generation of reactive oxygen species has not been published.

Impacts on Cellular Proliferation, Differentiation, and Apoptosis

The effects of this compound on fundamental cellular processes such as proliferation, differentiation, and apoptosis remain uninvestigated.

In Vitro Toxicological Assessments of this compound

Mammalian and Non-Mammalian Cell Line Exposures

No published studies were identified that have conducted in vitro toxicological assessments of this compound using either mammalian or non-mammalian cell lines.

Enzyme Induction and Inhibition Studies (e.g., Cytochrome P450 Enzymes)

A thorough review of scientific databases and literature reveals a significant lack of specific research on the induction or inhibition of cytochrome P450 (CYP) enzymes by this compound. While extensive research exists on the potent induction of CYP1A1 and other CYP enzymes by halogenated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), equivalent studies for the methoxylated analogue have not been identified in the available literature.

Consequently, no data tables or detailed research findings on the specific effects of this compound on CYP enzyme activity can be provided at this time. The potential for this compound to interact with the aryl hydrocarbon (Ah) receptor, a key step in the induction of CYP1 family enzymes by dioxin-like compounds, remains uninvestigated.

Receptor Binding Affinity and Ligand-Binding Domain Interactions

There is a notable absence of studies determining the receptor binding affinity of this compound. Specifically, no data is available regarding its ability to bind to the aryl hydrocarbon (Ah) receptor, which is the primary target for toxicologically relevant dioxin-like compounds. The affinity of a compound for the Ah receptor is a critical determinant of its potential to elicit a wide range of toxic responses.

Without such studies, it is not possible to present a data table of binding affinities or to discuss the specific interactions between this compound and the ligand-binding domain of the Ah receptor or any other relevant receptors.

In Vivo Studies and Ecotoxicological Impact of this compound

Comprehensive searches for in vivo studies and ecotoxicological data on this compound have yielded no specific results. The following subsections detail the lack of information in each specified area.

Aquatic Organism Toxicity and Life Cycle Effects

No studies were found that investigated the toxicity of this compound to aquatic organisms. Therefore, data on acute or chronic toxicity, as well as any potential effects on the life cycle of fish, invertebrates, or other aquatic species, are not available.

Terrestrial Organism Responses and Trophic Transfer Effects

Information regarding the effects of this compound on terrestrial organisms is not present in the current body of scientific literature. There are no available studies on its toxicity to soil organisms, plants, or wildlife, nor any data on its potential for trophic transfer and biomagnification in terrestrial food chains.

Developmental and Reproductive Toxicity Assessments

No developmental or reproductive toxicity assessments for this compound have been published. The potential for this compound to act as a reproductive toxicant or to cause developmental abnormalities in offspring remains unevaluated.

Immunotoxicity and Neurotoxicity Evaluations

There is no available data from immunotoxicity or neurotoxicity studies of this compound. The potential for this compound to adversely affect the immune system or the nervous system has not been a subject of published research.

Comparative Toxicology and Structure-Activity Relationships of this compound

The toxicological profile of this compound is an area of growing interest, particularly in understanding how its biological activity compares to its halogenated analogs, such as the highly toxic 2,3,7,8-tetrachlorodibenzofuran (TCDF). This section delves into the comparative toxicology of this compound, focusing on the derivation of potency equivalency factors, its potential for synergistic and antagonistic interactions in environmental mixtures, and the correlation between its molecular structure and biological potency.

Potency Equivalency Factor (PEF) Derivations

The Potency Equivalency Factor (PEF) is a crucial tool in the risk assessment of dioxin-like compounds. It expresses the toxicity of a specific congener relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a PEF of 1.0. For other dioxin-like compounds, including polychlorinated dibenzofurans (PCDFs), PEFs are derived from in vivo and in vitro studies that measure a compound's ability to elicit biological responses mediated by the aryl hydrocarbon receptor (AhR). These responses include the induction of enzymes such as ethoxyresorufin-O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH). nih.govnih.gov

The process of deriving a PEF involves comparing the dose-response relationship of a test compound to that of TCDD for a specific endpoint. The relative potency (REP) is calculated as the ratio of the EC50 (the concentration that gives half-maximal response) of TCDD to the EC50 of the test compound. These REPs are then evaluated and weighted to establish a consensus PEF value.

While extensive research has been conducted to determine PEFs for a wide range of chlorinated and brominated dibenzofurans, there is a notable absence of experimentally derived PEFs for this compound in the scientific literature. The World Health Organization (WHO) has established PEFs for 17 chlorinated dibenzo-p-dioxins and dibenzofurans and several polychlorinated biphenyls (PCBs), but methoxylated derivatives are not included. apvma.gov.au

The lack of a specific PEF for this compound presents a significant data gap in assessing its potential risk. The development of such a factor would require dedicated in vitro studies, such as competitive binding assays to the AhR and gene expression assays for AhR-responsive genes, as well as in vivo studies to confirm its toxicological profile.

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzofurans (PCDFs)

| Compound | TEF |

| 2,3,7,8-Tetrachlorodibenzofuran | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 0.01 |

| Octachlorodibenzofuran | 0.0003 |

This table illustrates the established TEFs for chlorinated dibenzofurans, highlighting the absence of data for methoxylated congeners like this compound.

Synergistic and Antagonistic Effects in Environmental Mixtures

Humans and wildlife are typically exposed to complex mixtures of chemicals rather than single compounds. Understanding the interactions between these chemicals is essential for accurate risk assessment. Chemical interactions can be additive, synergistic (the combined effect is greater than the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). arxiv.orgarxiv.org

For dioxin-like compounds, including dibenzofurans, the primary mechanism of action is through the AhR. When multiple AhR agonists are present in a mixture, their combined effect is often assumed to be additive, which is the basis of the TEF methodology. However, non-additive interactions can occur.

There is a lack of specific research on the synergistic and antagonistic effects of this compound in environmental mixtures. However, based on the behavior of other AhR ligands, several potential interaction scenarios can be considered:

Synergism: If this compound is a partial agonist of the AhR, it could potentially enhance the effects of full agonists like TCDD, even at concentrations that produce a minimal response on their own.

Antagonism: Conversely, if it has a lower binding affinity for the AhR compared to other potent dioxin-like compounds, it could act as a competitive antagonist, occupying the receptor and preventing more potent compounds from binding and eliciting a response.

Interactions with other signaling pathways: The biological effects of this compound could be modulated by compounds that act on different cellular pathways, leading to complex and unpredictable interactions.

Investigating these potential interactions would require sophisticated experimental designs using environmentally relevant mixtures and a range of toxicological endpoints.

Correlation of Molecular Structure with Biological Potency

The biological potency of dibenzofurans is intrinsically linked to their molecular structure. For halogenated dibenzofurans, a clear structure-activity relationship has been established. The most potent congeners are those with halogen substitutions in the 2, 3, 7, and 8 positions, which allows the molecule to adopt a planar conformation and bind with high affinity to the AhR. nih.gov

For this compound, the presence of methoxy (B1213986) groups (–OCH3) instead of halogen atoms at the 2, 3, 7, and 8 positions significantly alters its physicochemical properties. While the substitution pattern is analogous to the highly toxic TCDF, the electronic and steric effects of the methoxy groups are different from those of chlorine atoms.

Key structural considerations for the biological potency of this compound include:

Planarity: The size of the methoxy groups may cause some steric hindrance, potentially affecting the planarity of the dibenzofuran (B1670420) ring system. A less planar structure would likely result in a lower binding affinity for the AhR.

Electronic Properties: Methoxy groups are electron-donating, which contrasts with the electron-withdrawing nature of halogens. This difference in electronic distribution can influence the molecule's interaction with the amino acid residues in the AhR binding pocket.

Metabolism: Methoxy groups can be susceptible to metabolic transformation, such as O-demethylation, which could lead to the formation of hydroxylated metabolites. These metabolites may have different biological activities, including the potential for estrogenic or anti-estrogenic effects.

Research on other methoxylated aromatic hydrocarbons suggests that they can act as weak AhR agonists or even antagonists. nih.gov For example, some methoxy-substituted flavonoids have been shown to bind to the AhR and induce the expression of target genes like CYP1A1, but with much lower potency than TCDD. nih.gov

Table 2: Comparison of Structural and Electronic Properties of Dibenzofuran Congeners

| Compound | Substituents | Key Properties | Expected AhR Affinity |

| 2,3,7,8-Tetrachlorodibenzofuran | Chlorine | Electron-withdrawing, promotes planarity | High |

| 2,3,7,8-Tetrabromodibenzofuran | Bromine | Electron-withdrawing, promotes planarity | High (often comparable to or slightly less than chlorinated analog) |

| This compound | Methoxy | Electron-donating, may reduce planarity | Likely lower than halogenated analogs |

This table provides a comparative overview of how different substituents at the 2,3,7,8-positions are expected to influence the biological activity of dibenzofurans.

Advanced Analytical Methodologies for 2,3,7,8 Tetramethoxydibenzofuran Detection and Quantification

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and one of the most critical stages in the analysis of 2,3,7,8-tetramethoxydibenzofuran is the extraction of the compound from the sample matrix. The choice of extraction technique is dictated by the nature of the sample, whether it is a solid, liquid, or biological tissue, and the concentration of the analyte.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are fundamental techniques for the purification and concentration of analytes from liquid samples.

Liquid-Liquid Extraction (LLE) is a traditional method that relies on the differential solubility of the analyte between two immiscible liquid phases. For the extraction of this compound from aqueous samples, an organic solvent with a high affinity for the analyte, such as methylene (B1212753) chloride or hexane (B92381), is typically used. The US EPA Method 613, for instance, details the use of methylene chloride for extracting 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (a related compound) from water, followed by a solvent exchange to hexane. epa.gov While effective, LLE can be labor-intensive and consume large volumes of organic solvents. accesson.kr

Solid-Phase Extraction (SPE) offers a more efficient and often automated alternative to LLE. accesson.krnih.gov In SPE, the sample is passed through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. For compounds like dibenzofurans, C18 (octadecyl) bonded silica (B1680970) is a common sorbent choice due to its hydrophobic nature. accesson.kr Optimization of SPE involves selecting the appropriate sorbent, conditioning solvents, sample loading conditions, washing solvents to remove interferences, and elution solvents to recover the analyte. A study on the analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in wastewater demonstrated that SPE could achieve lower method detection limits (MDLs) compared to LLE, with MDLs for SPE being 0.001–0.25 pg I-TEQ/L versus 0.015–4.1 pg I-TEQ/L for LLE. accesson.kr

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid sample |

| Advantages | Simple, widely applicable | High recovery, high concentration factor, low solvent usage, potential for automation |

| Disadvantages | Large solvent consumption, can be time-consuming, emulsion formation | Sorbent cost, potential for sorbent clogging with complex matrices |

| Typical Solvents | Methylene chloride, Hexane | Methanol (conditioning), Water (sample matrix), Ethyl acetate (B1210297) or other organic solvents (elution) |

Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE)

For solid and semi-solid samples, more advanced extraction techniques like Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE) are often employed to enhance extraction efficiency and reduce extraction time.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency of the extraction process. nih.govcsic.es The high pressure keeps the solvent in its liquid state above its normal boiling point, allowing for extractions at higher temperatures. This increased temperature enhances the solubility of the analyte and the kinetics of the extraction process. For lipophilic compounds like dibenzofurans in fatty matrices, a mixture of hexane and dichloromethane (B109758) has been used effectively at elevated temperatures. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix, accelerating the extraction of the analyte. researchgate.netresearchgate.netmdpi.com The choice of solvent is crucial in MAE, as its ability to absorb microwave energy (dielectric constant) will affect the heating efficiency. researchgate.netnih.gov MAE can be performed in open or closed vessels. Closed-vessel systems allow for higher temperatures and pressures, leading to faster extractions. researchgate.net For instance, MAE has been successfully used to extract phenolic compounds from orange waste, with optimal conditions being 50% ethanol (B145695) at 75°C for approximately 11 minutes. nih.gov

| Feature | Pressurized Liquid Extraction (PLE) | Microwave-Assisted Extraction (MAE) |

| Energy Source | Conventional heating | Microwave radiation |

| Mechanism | Increased temperature and pressure enhance solvent extraction efficiency | Microwave energy directly heats the solvent and sample, causing cell rupture and enhanced analyte release |

| Typical Solvents | Hexane, Dichloromethane, Ethanol/water mixtures | Ethanol, Acetone, Hexane, and other polar or non-polar solvents depending on the analyte and matrix |

| Advantages | Reduced solvent consumption and extraction time compared to traditional methods, suitable for automation | Rapid extraction, reduced solvent volume, can be used for a wide range of matrices |

| Considerations | Requires specialized equipment capable of handling high pressures and temperatures | Solvent choice is critical; potential for degradation of thermolabile compounds if not optimized |

Cleanup and Fractionation Strategies for Complex Environmental and Biological Samples

Following extraction, the resulting extract often contains co-extracted interfering compounds that can compromise the accuracy of the analysis. Therefore, a cleanup step is essential to remove these interferences. This is particularly important for complex matrices like soil, sediment, and biological tissues. nih.govresearchgate.net

Multi-layer silica gel columns are commonly used for cleanup. These columns can be packed with different layers of adsorbents, such as silica gel, alumina, and carbon, to separate the analytes from interfering compounds based on their polarity and structure. nih.govresearchgate.net For instance, a one-step cleanup method using a combined multilayer silica gel and Florisil micro-column has been developed for the analysis of PCDD/Fs in soil. nih.govresearchgate.net This method effectively separates the target compounds into different fractions.

For samples with high-fat content, such as biological tissues, techniques like gel permeation chromatography (GPC) or freezing-lipid filtration can be employed to remove lipids. researchgate.netkorea.ac.kr Freezing-lipid filtration, a newer technique, has been shown to remove approximately 90% of lipids from an extract without significant loss of the target analytes. korea.ac.kr Automated systems, such as the Power-Prep™ system, can automate the cleanup and fractionation process using multi-sorbent liquid chromatography. researchgate.net

High-Resolution Chromatographic Separation of this compound

After sample preparation and cleanup, the final analytical step involves the separation and detection of this compound using high-resolution chromatographic techniques.

Gas Chromatography (GC) with Capillary Columns

Gas chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds. nih.gov For the analysis of dibenzofurans and related compounds, high-resolution capillary columns are essential for achieving the necessary separation of isomers. vurup.sknih.govresearchgate.net

The choice of the stationary phase in the capillary column is critical for selectivity. Non-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-5), are commonly used for the analysis of persistent organic pollutants. For the separation of closely related isomers, more polar or specialized stationary phases, including liquid crystalline phases, can offer unique selectivity. vurup.sk The use of long capillary columns (e.g., up to 300 meters) can also significantly enhance separation efficiency. vurup.sk

Coupling GC with a mass spectrometer (GC-MS) provides both separation and identification capabilities. taylorfrancis.comnih.govnih.gov High-resolution mass spectrometry (HRMS) is often preferred for its ability to provide highly accurate mass measurements, which aids in the confident identification and quantification of trace-level contaminants. korea.ac.kr Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the analyte. nih.govnih.gov

| Parameter | Typical Conditions for Dibenzofuran (B1670420) Analysis |

| Chromatograph | Gas Chromatograph |

| Column | High-resolution capillary column (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness) |

| Stationary Phase | DB-5ms, SP-2331, or other suitable phases for isomer separation |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless or on-column injection |

| Detector | Mass Spectrometer (MS), High-Resolution Mass Spectrometer (HRMS), or Tandem Mass Spectrometer (MS/MS) |

Liquid Chromatography (LC) Method Development

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers an alternative and complementary separation technique to GC. LC is well-suited for the analysis of less volatile or thermally labile compounds.

Method development in LC for this compound would involve the optimization of several parameters:

Column: Reversed-phase columns, such as C18, are commonly used for the separation of non-polar to moderately polar organic compounds. researchgate.net The choice of column chemistry, particle size, and dimensions will influence the separation efficiency.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve optimal separation of complex mixtures.

Detector: A mass spectrometer is the detector of choice for sensitive and selective detection. Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis. researchgate.net

Chiral Separation Techniques for Enantiomeric Resolution

Due to the substitution pattern, this compound does not possess inherent chirality and therefore does not exist as enantiomers. The molecule has a plane of symmetry, making it an achiral compound.

However, in the broader class of substituted dibenzofurans, certain congeners with specific substitution patterns that result in axial chirality or contain stereogenic centers can exist as enantiomers. For such chiral dibenzofurans, enantiomeric resolution is crucial as different enantiomers can exhibit distinct biological activities. Chiral separation is the process of resolving a racemic mixture into its individual enantiomers. scielo.brnih.gov

Modern techniques for this purpose often involve chiral chromatography. nih.gov Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) is a powerful method for enantiomeric resolution. nih.govresearchgate.net CSPs, such as those based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) coated on a silica support, create a chiral environment where the enantiomers of an analyte can interact differently. nih.govresearchgate.net These differential interactions, often based on hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their separation. nih.gov The choice of mobile phase, often a mixture of supercritical carbon dioxide and an alcohol modifier, is critical for optimizing separation. nih.gov

While no specific methods for this compound are documented due to its achiral nature, the principles of chiral SFC would be applicable to its chiral derivatives. The development of a successful separation method would involve screening various chiral columns and optimizing mobile phase composition, temperature, and pressure to achieve baseline resolution of the enantiomers. nih.govresearchgate.net

Advanced Spectrometric Detection and Characterization Methods

Spectrometric methods are indispensable for the structural confirmation and quantification of this compound. These techniques provide detailed information on the molecular weight, elemental composition, fragmentation patterns, and structural arrangement of the molecule.

High-Resolution Mass Spectrometry (HRMS), typically coupled with Gas Chromatography (GC), is the gold standard for the trace analysis of dibenzofuran compounds, including their chlorinated and brominated analogues which are significant environmental pollutants. eurofinsus.comwaters.comwaters.com This technique's high resolving power allows for the determination of the elemental composition of an ion from its exact mass, enabling the differentiation of this compound from other co-eluting compounds with the same nominal mass but different elemental formulas.

For trace analysis, HRMS provides exceptional sensitivity, with detection limits often in the picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range. thermofisher.comthermofisher.com This is critical when analyzing samples from complex matrices like environmental or biological tissues. eurofinsus.comthermofisher.com In the context of analyzing halogenated dibenzofurans, methods like EPA 1613B specify the use of GC-HRMS to achieve the low detection levels required by regulations. eurofinsus.comeurofinsus.com

A key feature of HRMS is its ability to accurately measure isotope ratios. The presence of multiple isotopes for elements like carbon (¹³C) results in a characteristic isotopic pattern in the mass spectrum. For this compound (C₁₆H₁₄O₅), the theoretical distribution of its molecular ion cluster can be calculated. The accurate measurement of the M+1 and M+2 peaks relative to the monoisotopic peak (M) and comparison with the theoretical values provides a high degree of confidence in the compound's identification.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₆H₁₄O₅)

| Mass (Da) | Relative Abundance (%) | Ion |

| 286.0841 | 100.00 | [¹²C₁₆¹H₁₄¹⁶O₅]⁺ |

| 287.0875 | 17.77 | [¹³C¹²C₁₅¹H₁₄¹⁶O₅]⁺ |

| 288.0909 | 2.58 | [¹³C₂¹²C₁₄¹H₁₄¹⁶O₅]⁺ or [¹²C₁₆¹H₁₄¹⁶O₄¹⁸O]⁺ |

Note: Data is theoretical and calculated based on natural isotopic abundances. Actual measurements would be compared against these values for compound confirmation.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by inducing fragmentation and analyzing the resulting product ions. uakron.edu In an MS/MS experiment, a precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. uakron.edu This process provides a unique fragmentation fingerprint that is highly specific to the compound's structure. wur.nl

While specific fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on the principles of mass spectrometry and data from related compounds. researchgate.netlibretexts.org For methoxy-substituted aromatic compounds, common fragmentation pathways include:

Loss of a Methyl Radical (•CH₃): A primary fragmentation event would likely be the cleavage of a methyl group from one of the methoxy (B1213986) substituents, resulting in a stable ion at [M-15]⁺.

Loss of Formaldehyde (B43269) (CH₂O): Subsequent rearrangement and loss of formaldehyde is a common pathway for methoxy aromatic compounds, leading to an ion at [M-30]⁺.

Loss of Carbon Monoxide (CO): Cleavage of the dibenzofuran ring itself can lead to the loss of CO, a characteristic fragmentation for furans and related structures, resulting in an ion at [M-28]⁺.

Sequential Losses: A combination of these losses can occur, leading to a series of product ions that help to piece together the original structure. For example, the loss of a methyl radical followed by the loss of CO would produce an ion at [M-15-28]⁺ or [M-43]⁺.

Analysis of chlorinated dibenzofurans by MS/MS often involves monitoring the loss of a COCl group, which provides high specificity. nih.gov For this compound, analogous specific fragmentation pathways involving the methoxy groups would be used for selective detection in complex mixtures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. scielo.brresearchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methoxy group protons. Due to the molecule's symmetry, only two signals would be expected for the aromatic protons (at positions 1, 4, 6, and 9) and one signal for the four equivalent methoxy groups. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-donating effect of the methoxy groups. nih.gov The ¹³C NMR spectrum would similarly show a reduced number of signals due to symmetry, with distinct chemical shifts for the substituted and unsubstituted aromatic carbons, as well as a signal for the methoxy carbons. scielo.brresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic C-H (1,4,6,9) | ~ 6.8 - 7.2 | ~ 98 - 105 | Upfield shift expected due to electron-donating methoxy groups. |

| Methoxy O-CH₃ | ~ 3.8 - 4.0 | ~ 55 - 60 | Typical range for aryl methoxy groups. nih.gov |

| Aromatic C-O (2,3,7,8) | - | ~ 145 - 155 | Quaternary carbons, deshielded by attached oxygen. |

| Aromatic C-C (4a,5a,9a,9b) | - | ~ 115 - 125 | Quaternary carbons of the fused ring system. |

Note: These are estimated values based on data from analogous structures like dibenzofuran and other methoxylated aromatics. nih.govchemicalbook.com Actual values would require experimental measurement.

The IR and Raman spectra of this compound would be dominated by vibrations associated with the dibenzofuran core and the four methoxy substituents.

Dibenzofuran Core Vibrations: The aromatic rings will exhibit C-H stretching vibrations typically above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Ring breathing and other skeletal vibrations will produce a complex pattern of sharp bands in the fingerprint region (<1500 cm⁻¹). nih.govmdpi.com

Methoxy Group Vibrations: The methoxy groups will introduce strong characteristic bands. The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹ (symmetric and asymmetric). The most prominent features will be the strong asymmetric and symmetric C-O-C stretching vibrations, expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. udayton.edu

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectra. globalresearchonline.netnih.gov Studies on the parent dibenzofuran and its chlorinated derivatives have shown good agreement between calculated and experimental vibrational spectra, providing confidence in applying these methods to methoxylated analogues. nih.govacs.org

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) procedures are essential for generating reliable and defensible data in the analysis of this compound, particularly at trace levels. nih.gov The QA/QC framework for analyzing persistent organic pollutants like dioxins and furans is well-established and serves as an excellent model. eurofinsus.comwa.gov

Key QA/QC components include:

Method Validation: The analytical method must be thoroughly validated to demonstrate its suitability. This includes assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). thermofisher.com

Calibration: Instruments, especially GC-MS systems, must be calibrated regularly using certified reference standards. For isotope dilution methods, a series of calibration solutions containing known amounts of the native analyte and its isotopically labeled analogue are used to generate a calibration curve. waters.comthermofisher.com

Use of Labeled Internal Standards: To correct for analyte losses during sample preparation and for variations in instrument response, an isotopically labeled version of this compound (e.g., ¹³C₁₂-labeled) should be spiked into every sample, blank, and QC sample before extraction. The recovery of this standard is monitored to ensure the analytical process is under control. eurofinsus.comeurofinsus.com

Quality Control Samples: Routine analysis should include several types of QC samples:

Method Blanks: A clean matrix sample processed identically to the field samples to check for contamination during the analytical procedure.

Laboratory Control Samples (LCS): A clean matrix spiked with a known amount of the analyte to assess the accuracy and precision of the method.

Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Field samples spiked with a known amount of analyte to evaluate the effect of the sample matrix on the analytical results.

Data Review and Reporting: All data, including calibration curves, ion ratios, and QC sample results, must be carefully reviewed against established acceptance criteria before results are reported. eurofinsus.comnih.gov For example, the measured isotope ratio for the analyte must be within a specified tolerance (e.g., ±15%) of the theoretical value for positive identification. thermofisher.com

Adherence to these QA/QC principles ensures that the analytical data for this compound is of known and documented quality, which is critical for regulatory compliance, environmental monitoring, and scientific research. wa.gov

Method Validation, Detection Limits, and Quantification Limits

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. zeptometrix.com For the analysis of this compound, this would involve a thorough evaluation of several performance characteristics. While specific validation data for this compound is not detailed in the available literature, the principles of method validation for trace organic analysis are well-established. epa.govzeptometrix.com

Key parameters in method validation include:

Selectivity and Specificity: The ability of the method to distinguish the analyte from other substances that may be present in the sample matrix. zeptometrix.com

Linearity and Range: The concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. zeptometrix.com

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. bipea.orgepa.govd-nb.info

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with an acceptable level of precision and accuracy. bipea.orgd-nb.info

The determination of LOD and LOQ is critical for understanding the capabilities of an analytical method, especially when dealing with trace-level contaminants. d-nb.inforesearchgate.net These limits are influenced by the analytical instrument's sensitivity, the sample matrix, and the efficiency of the sample preparation process. bipea.org For compounds like dibenzofurans, which are often analyzed by gas chromatography-mass spectrometry (GC-MS), the LOD and LOQ can be in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. well-labs.com

Table 1: Illustrative Detection and Quantification Limits for Dibenzofuran-like Compounds in Different Matrices (Hypothetical Data)

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Water | GC-HRMS | 0.1 pg/L | 0.5 pg/L |

| Soil | GC-HRMS | 0.5 ng/kg | 2.0 ng/kg |

| Biota | GC-MS/MS | 1.0 ng/kg | 5.0 ng/kg |

This table is for illustrative purposes only and does not represent actual validated data for this compound.

Interlaboratory Comparison Studies and Proficiency Testing

Interlaboratory comparison studies and proficiency testing (PT) schemes are essential components of external quality control for analytical laboratories. umweltbundesamt.atuab.cat Participation in these programs provides an objective assessment of a laboratory's performance and the reliability of its data. umweltbundesamt.atuab.cat

There are two main types of interlaboratory studies:

Proficiency Testing (PT): The primary goal is to evaluate the performance of individual laboratories for specific tests or measurements and to identify areas for improvement. zeptometrix.com

Method Performance Studies: These are designed to evaluate the performance characteristics of a specific analytical method.

While numerous proficiency testing programs exist for a wide range of chemical analyses, including those for regulated contaminants like polychlorinated dibenzo-p-dioxins and dibenzofurans, specific programs that include this compound have not been identified in the reviewed literature. zeptometrix.comumweltbundesamt.atuab.catnih.gov The organization of such a study would require the availability of a suitable and well-characterized test material.

An interlaboratory study for this compound would typically involve the following steps:

Preparation and distribution of a homogeneous test material to participating laboratories.

Analysis of the material by the laboratories using their routine analytical methods.

Submission of the results to the coordinating body.

Statistical analysis of the submitted data to determine the consensus value and evaluate the performance of each laboratory.

Issuance of a report detailing the outcomes of the study.

The results of such studies are crucial for demonstrating the competence of laboratories and for ensuring the comparability and reliability of analytical data across different laboratories. copernicus.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,3,7,8-Tetramethoxydibenzofuran in environmental matrices?

- Methodology : Adapt EPA Method 1613B (designed for chlorinated dibenzofurans) using high-resolution gas chromatography coupled with mass spectrometry (GC-HRMS) for isomer-specific detection . Isotope dilution with -labeled internal standards improves accuracy, as demonstrated in analogous studies on 2,3,7,8-Tetrachlorodibenzofuran . Methoxy-specific ionization parameters may require optimization due to differences in volatility compared to chloro-analogues.

Q. How can researchers distinguish this compound from its structural isomers during analysis?

- Methodology : Employ orthogonal techniques such as:

- HRMS : Resolve mass defects to differentiate isomers (e.g., 2,3,7,8- vs. 1,2,8,9-substituted congeners) .

- Isotopic labeling : Use -labeled standards for retention time alignment and interference correction, as applied in chlorinated dibenzofuran analysis .

- Derivatization : Introduce functional groups (e.g., trimethylsilyl) to enhance chromatographic separation of methoxy derivatives .

Q. What are the key considerations for synthesizing this compound in the lab?

- Methodology : Optimize Ullmann coupling or nucleophilic aromatic substitution for methoxy group introduction. For example, use CuI-catalyzed reactions with methoxy precursors under controlled temperatures (e.g., 120–150°C) to minimize demethylation . Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate) ensures removal of unreacted intermediates.

Advanced Research Questions

Q. How do environmental factors influence the persistence and bioavailability of this compound in sediments?

- Methodology : Conduct sediment core analyses using principal component analysis (PCA) to correlate organic carbon content, grain size, and congener distribution, as demonstrated for chlorinated dibenzofurans in estuarine systems . Bioavailability studies can employ passive samplers (e.g., polyethylene devices) to measure freely dissolved concentrations in porewater .

Q. What experimental strategies resolve discrepancies between bioassay and chromatographic data for this compound detection?

- Methodology : If bioassays (e.g., DR CALUX) indicate activity but GC-HRMS results are negative, perform non-targeted screening to identify interfering compounds (e.g., brominated analogues, as seen in 2,3,7,8-TBDF studies) . Confirm via orthogonal methods like LC-QTOF-MS to rule out matrix effects or novel metabolites.

Q. How can toxicity equivalence factors (TEFs) be applied to assess the risk of this compound?

- Methodology : Assign provisional TEFs based on structural similarity to chlorinated dibenzofurans and in vitro assays (e.g., aryl hydrocarbon receptor activation). Validate using comparative toxicogenomics or dose-response modeling, following frameworks established for dioxin-like compounds .

Q. What are the challenges in quantifying trace levels of this compound in complex biological matrices?

- Methodology : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) for lipid-rich samples, followed by cleanup on Florisil columns. Quantify via GC-HRMS with electron capture negative ionization (ECNI) to enhance sensitivity for methoxy groups .

Data Interpretation and Contradictions

Q. How should researchers address inconsistent results in congener-specific analysis of this compound?

- Methodology :

- Replicate analysis : Perform triplicate extractions to assess precision.

- Blind spikes : Add known quantities to validate recovery rates (target: 70–120%).

- Interlaboratory comparison : Share subsets of samples with accredited labs to identify methodological biases, as recommended in EPA guidelines .

Q. What statistical approaches are suitable for correlating this compound levels with ecological impacts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.